molecular formula C24H19FO3 B11155303 3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11155303
M. Wt: 374.4 g/mol
InChI Key: QDLMCBMNTZAHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Chemical Reactions Analysis

3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:

These compounds share a similar chromenone core structure but differ in the substituents attached to the benzopyran ring. The uniqueness of this compound lies in the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C24H19FO3

Molecular Weight

374.4 g/mol

IUPAC Name

3-benzyl-7-[(2-fluorophenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C24H19FO3/c1-16-20-12-11-19(27-15-18-9-5-6-10-22(18)25)14-23(20)28-24(26)21(16)13-17-7-3-2-4-8-17/h2-12,14H,13,15H2,1H3

InChI Key

QDLMCBMNTZAHDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3F)CC4=CC=CC=C4

Origin of Product

United States

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